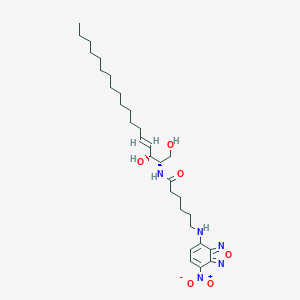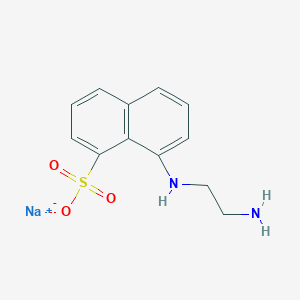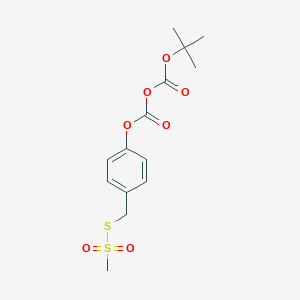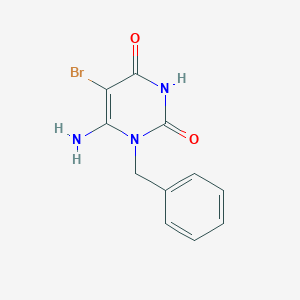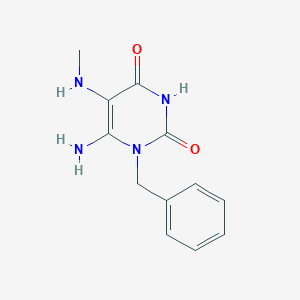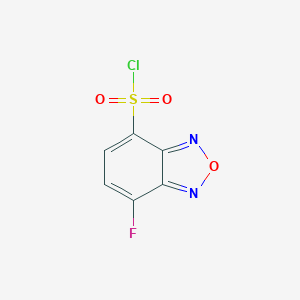
4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Overview
Description
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound known for its reactivity and utility in various scientific applications. It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. The presence of a fluorine atom and a sulfonyl chloride group enhances its reactivity, making it a valuable reagent in organic synthesis and analytical chemistry.
Mechanism of Action
Target of Action
The primary target of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as SBD-F, is thiol groups . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in biological systems, participating in various biochemical reactions.
Mode of Action
SBD-F is a thiol-reactive fluorogenic probe . It interacts with its targets (thiols) by forming a covalent bond with the sulfur atom. This reaction results in the release of a fluorescent signal, which can be detected and quantified .
Pharmacokinetics
Its solubility in various solvents like dmf, dmso, and pbs (ph 72) suggests that it may have good bioavailability .
Result of Action
The interaction of SBD-F with thiols results in the emission of a fluorescent signal . This property has been utilized to quantify the levels of thiol-containing compounds such as homocysteine, cysteine, and cysteamine in human plasma .
Action Environment
It’s worth noting that the compound is stable for at least 4 years when stored at -20°c .
Biochemical Analysis
Biochemical Properties
The primary biochemical role of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is its interaction with thiol groups. Thiol groups are found in many biomolecules, including enzymes and proteins. The compound reacts with these thiol groups to produce highly fluorescent compounds . This reaction is specific to thiols, and disulfides do not react unless they are first reduced to thiols . This specificity allows for the selective detection of thiol-containing molecules in complex biological samples.
Cellular Effects
The cellular effects of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride are primarily related to its ability to interact with thiol-containing molecules. By reacting with these molecules, the compound can influence various cellular processes. For example, it can affect cell signaling pathways and gene expression by modifying the activity of thiol-containing enzymes and transcription factors. It can also impact cellular metabolism by interacting with thiol-containing metabolic enzymes .
Molecular Mechanism
At the molecular level, 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride exerts its effects through a specific chemical reaction with thiol groups. This reaction results in the formation of a covalent bond between the sulfur atom of the thiol group and the nitrogen atom of the compound . This reaction is accompanied by the release of a fluorescent signal, which can be detected and quantified using fluorescence spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a fluorinated benzoxadiazole precursor. One common method includes the reaction of 7-fluoro-2,1,3-benzoxadiazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form complex molecules, particularly in the synthesis of fluorescent probes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethylformamide are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are used to enhance reaction rates.
Major Products
The major products formed from reactions involving 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.
Scientific Research Applications
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of complex structures.
Biology: The compound is employed in the synthesis of fluorescent probes for detecting and quantifying biomolecules such as thiols and amines in biological samples.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-7-sulfamoylbenzofurazan: This compound is similar in structure but contains a sulfamoyl group instead of a sulfonyl chloride group.
4-Chloro-7-nitro-2,1,3-benzoxadiazole: This compound has a nitro group and a chloro group, making it useful for different types of chemical reactions.
7-Fluorobenzofurazan-4-sulfonic acid: This compound contains a sulfonic acid group, which can be used in different applications compared to the sulfonyl chloride derivative.
Uniqueness
The uniqueness of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride lies in its combination of a fluorine atom and a sulfonyl chloride group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis and analytical chemistry. Its ability to form stable derivatives with various nucleophiles further adds to its value in scientific research and industrial applications.
Properties
IUPAC Name |
7-fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2O3S/c7-14(11,12)4-2-1-3(8)5-6(4)10-13-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADSMIEGGGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400849 | |
| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91366-64-2 | |
| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
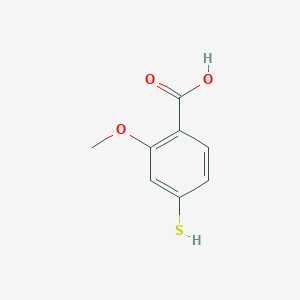
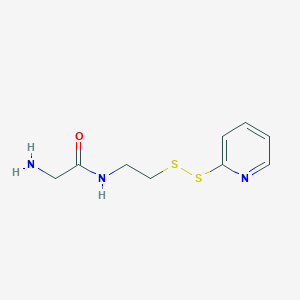
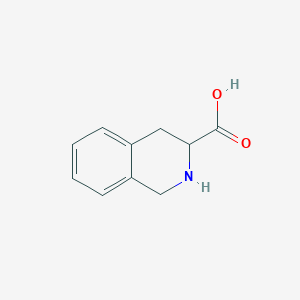
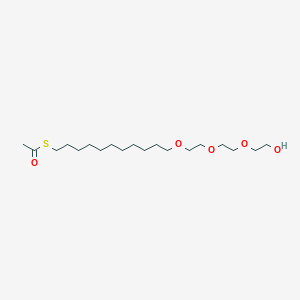
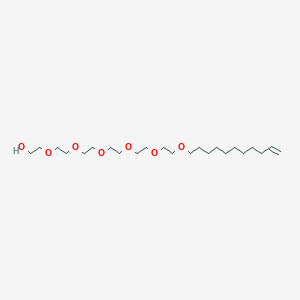

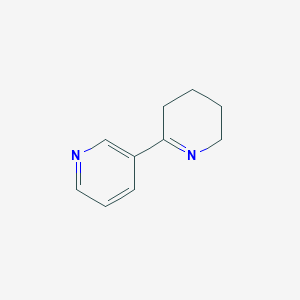
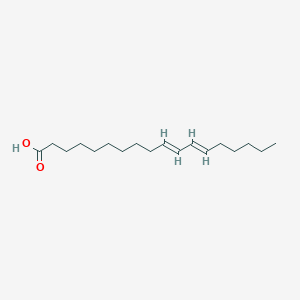
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)
